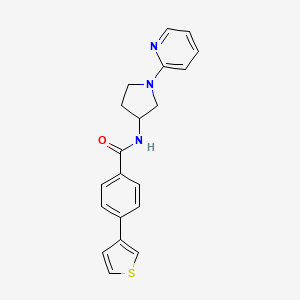

ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

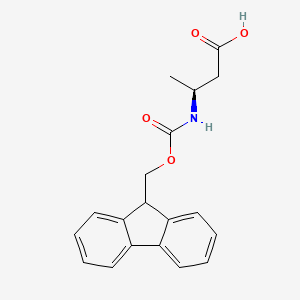

The compound is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also has a p-tolyl group (a methyl-substituted phenyl group), a carboxylate ester group, and a hydroxy-methylamino-propoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the aromatic indole and phenyl rings, the polar carboxylate ester group, and the ether and amine functionalities .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the ester and the amine might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Reactivity and Synthesis Applications

- Reactivity with Ethyl Glyoxylate : Alkyl(hetero)aromatic α-hydroxyamino oximes, which share structural motifs with the compound , have been reacted with ethyl glyoxylate to form various esters. This highlights a method for creating derivatives that could have further applications in medicinal chemistry and material science (Nikolaenkova et al., 2019).

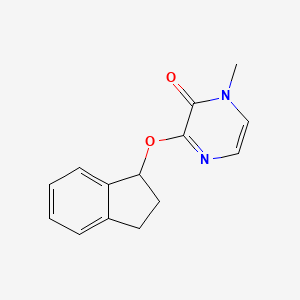

Antiviral Activity Research

- Synthesis and Antiviral Activity : Research on derivatives similar to the compound of interest, such as ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates, has explored their potential antiviral activities. These studies contribute to understanding how structural modifications can influence antiviral efficacy, potentially guiding future antiviral drug development (Ivashchenko et al., 2014).

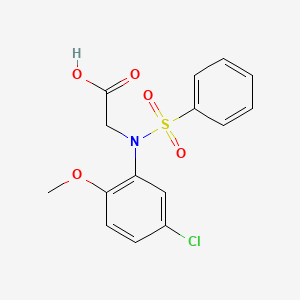

Anti-Inflammatory and Allergic Disease Applications

- Inhibition of Human 5-Lipoxygenase : Ethyl 5-hydroxyindole-3-carboxylate derivatives, structurally related to the compound , have been studied for their ability to inhibit human 5-lipoxygenase. This enzyme catalyzes the production of leukotrienes involved in inflammatory and allergic responses, making these derivatives potential candidates for treating such conditions (Peduto et al., 2014).

Material Science and Optical Applications

- Optical Characterizations for Photodiode Applications : Novel compounds, including those with similar structural features to the subject compound, have been synthesized and characterized for their potential in photodiode applications. Their unique optical properties suggest a promising avenue for developing advanced organic photodiodes (Elkanzi et al., 2020).

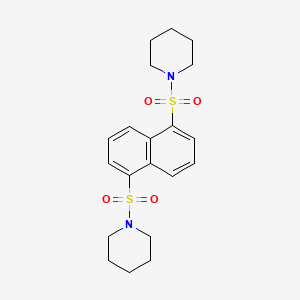

Corrosion Inhibition Research

- Corrosion Inhibitors for Mild Steel : Derivatives of indole compounds, sharing a core structural similarity with the compound , have been investigated as corrosion inhibitors for mild steel. This research is crucial for industrial applications where corrosion resistance is a key factor in material longevity and safety (Dohare et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-[2-hydroxy-3-(methylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-5-28-23(27)22-16(3)25(17-8-6-15(2)7-9-17)21-11-10-19(12-20(21)22)29-14-18(26)13-24-4/h6-12,18,24,26H,5,13-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAZUAJOIPJOIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC)O)C3=CC=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one](/img/structure/B2360015.png)

![N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2360016.png)

![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)

![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)

![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)

![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)